
Piperidine-4-carbothioamide
Overview
Description
Piperidine-4-carbothioamide (CAS: 112401-09-9) is a sulfur-containing piperidine derivative with the molecular formula C₆H₁₂N₂S and a molecular weight of 144.24 g/mol . It is structurally characterized by a piperidine ring substituted with a thiocarboxamide (-C(=S)NH₂) group at the 4-position. This compound serves as a critical precursor in pharmaceutical and agrochemical synthesis due to its versatile reactivity, particularly in the formation of bioactive molecules such as kinase inhibitors and antimicrobial agents .
Key synthetic routes involve the reaction of 4-cyanopiperidine with hydrogen sulfide (H₂S) under controlled conditions. Modern methods, such as those developed by Bayer CropScience, achieve yields up to 94% with >96% purity using alcohols (e.g., ethanol, cyclopentanol) as solvents under pressurized environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of piperidine-4-carbothioamide typically involves the reaction of piperidine with carbon disulfide and ammonia. One common method is the reaction of piperidine with thiophosgene, followed by treatment with ammonia to yield this compound . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Preparation of Piperidine-4-carbothioamide
This compound can be synthesized through the reaction of 4-cyanopiperidine with hydrogen sulfide in a suitable solvent .
This reaction is typically conducted at a temperature of 0°C in a sealed reaction vessel . Suitable solvents for this process include ethers such as tetrahydrofuran, diethyl ether, and methyl tert-butyl ether; aliphatics and aromatics like heptane, cyclohexane, benzene, toluene, and xylene; alcohols such as methanol, ethanol, isopropanol, n-butanol, i-butanol, tert-butanol, cyclopentanol, and cyclohexanol; amides like dimethylformamide and dimethylacetamide; water; and mixtures thereof . The use of alcohols, particularly those with 1 to 10 carbon atoms, is often preferred .
In one specific example, 25 g of cyanopiperidine (220 mmol) is heated in 100 ml of n-butanol to 60°C in a 250 ml pressure reactor. Hydrogen sulfide is introduced to maintain a constant overpressure of 4 bar, with a total of 17.5 g (513 mmol) of hydrogen sulfide introduced during the reaction. The mixture is stirred at 60°C for an additional 6 hours after hydrogen sulfide introduction ceases, then cooled to 10°C over 2 hours. Excess hydrogen sulfide is removed using a chlorine bleach scrubber, and the reactor is purged with nitrogen. The resulting solid is filtered, washed with n-butanol, and dried under vacuum at 40°C, yielding 29.9 g (207 mmol, 90% of theory) of this compound with 97% purity .
Reactions with Acids
Treatment of this compound with acids yields corresponding salts . For instance, reacting 4-cyanopiperidine hydrochloride with hydrogen sulfide in the presence of a catalytic amount of a base in a suitable solvent prepares this compound hydrochloride . This method benefits from high yields and purity without requiring a large amount of base, overcoming disadvantages of prior art preparation methods .
General Chemical Reactions
N4-Phenethylmorpholine-4-carbothioamide, a related compound, can undergo several general chemical reactions that are relevant to understanding the reactivity of carbothioamides:
-
Oxidation: Carbothioamides can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide () and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine. Reducing agents like lithium aluminum hydride () or sodium borohydride () are typically employed.
-
Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. These reactions often require catalysts such as aluminum chloride () or iron(III) chloride ().
Reaction Conditions
The reaction conditions for preparing this compound can vary . The process is generally conducted at temperatures ranging from 0 to 200°C, with a preferred range of 20 to 100°C, and more preferably 40 to 80°C . The reaction time typically varies from 30 minutes to 24 hours, with a preference for 2 to 12 hours .
Post-processing usually involves cooling the reaction mixture to between -20°C and 25°C to precipitate the product . The precipitate is then leached, washed with a suitable solvent, and dried .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Piperidine-4-carbothioamide derivatives have shown promising antiproliferative effects against several cancer cell lines. For instance, compounds derived from this structure demonstrated significant inhibitory activity against kinases such as EGFR, BRAF, and CDK2, indicating potential as cytotoxic agents in cancer therapy .
- Case Study : A study reported that a novel hybrid compound based on this compound exhibited an IC50 value of 0.33 µM against BRAFV600E, highlighting its potential in targeting specific cancer mutations .
-
Antiviral Activity
- Research has identified this compound analogs as effective inhibitors of cytomegalovirus (CMV) replication. These compounds were evaluated in vitro and showed low micromolar activity, suggesting their utility in antiviral drug development .
- Data Table: Antiviral Efficacy
Compound EC50 (µM) CC50 (µM) Selectivity Index Compound 1 0.5 >500 >1000 Compound 2 0.3 >500 >1500
- Neuroprotective Effects
Other Notable Applications
- Inhibitors of Nitric Oxide Synthase
- Drug Development Framework
Mechanism of Action
The mechanism of action of piperidine-4-carbothioamide involves its interaction with specific molecular targets. For instance, this compound derivatives have been shown to target DNA gyrase in Mycobacterium abscessus, inhibiting the enzyme and leading to bactericidal effects . This interaction disrupts DNA replication and transcription, ultimately causing cell death. The compound’s ability to inhibit DNA gyrase makes it a promising candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
(a) Piperidine-4-carboxamide
- Molecular Formula : C₆H₁₂N₂O
- Key Differences : Replaces the thiocarboxamide (-C(=S)NH₂) group with a carboxamide (-C(=O)NH₂) group.
- Applications : Used in antiviral and anticancer agents. The absence of sulfur reduces electrophilicity, altering binding affinity in biological systems .
- Synthesis: Typically synthesized via hydrolysis of 4-cyanopiperidine with aqueous ammonia or enzymatic methods.
(b) Piperidine-4-carbothioamide Hydrochloride
- Molecular Formula : C₆H₁₃ClN₂S
- Key Differences : Protonated form of this compound, enhancing solubility in polar solvents.
- Applications : Intermediate in salt formation for drug formulation. Reported to improve bioavailability in preclinical studies .
(c) 1-Benzyl-4-phenylamino-4-piperidinecarboxamide
- Molecular Formula : C₁₉H₂₃N₃O
- Key Differences: Incorporates a benzyl group and phenylamino substituent, increasing steric bulk and lipophilicity.
- Applications : Studied for opioid receptor modulation .
Key Findings :
- Alcohol-based solvents (e.g., ethanol, cyclopentanol) optimize both yield (>90%) and purity (>95%) for this compound, surpassing traditional dimethylformamide (DMF) routes .
- The carboxamide analog exhibits lower synthetic efficiency due to slower hydrolysis kinetics .
Physicochemical and Pharmacological Properties
(a) Solubility and Stability
Biological Activity
Piperidine-4-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and applications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a carbothioamide functional group. Its chemical structure can be represented as follows:
Key Properties:
- Molecular Weight: 114.21 g/mol
- Toxicity: Classified as toxic if swallowed (H301) and causes serious eye irritation (H319) .
1. Antimicrobial Activity
Piperidine derivatives, including this compound, have shown significant antimicrobial properties. A study highlighted the minimum inhibitory concentrations (MICs) for various derivatives against different bacterial strains:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 4 | E. coli |
Piperidine derivative A | 2 | S. aureus |
Piperidine derivative B | 1 | P. aeruginosa |
These results indicate that piperidine derivatives can be effective against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
2. Antiviral Activity
Recent studies have explored the antiviral potential of piperidine derivatives against HIV and other viruses. For instance, compounds derived from this compound exhibited promising activity against HIV-1:
Compound | IC₅₀ (nM) | Target |
---|---|---|
This compound | 73.01 | CCR5 Inhibition |
Compound X | 25.73 | CCR5 Inhibition |
These compounds were evaluated in cell-based assays, demonstrating their ability to inhibit viral replication effectively .
Study on Tuberculostatic Activity
A notable study investigated the tuberculostatic activity of piperidine derivatives, including this compound. The results showed that certain derivatives had MIC values significantly lower than standard antituberculosis drugs:
Compound | MIC (µg/mL) | Strain |
---|---|---|
This compound | 2 | M. tuberculosis (Standard Strain) |
Reference Drug | 0.125 | M. tuberculosis (Standard Strain) |
This study underscores the potential of piperidine derivatives in treating tuberculosis, particularly in drug-resistant strains .
The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in microbial and viral infections. For example, its role as a CCR5 antagonist suggests that it may inhibit HIV entry into host cells, thus preventing viral replication .
Conclusion and Future Directions
This compound exhibits a range of biological activities, including antimicrobial and antiviral effects, making it a compound of interest for further pharmacological studies. Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity.
Future studies should focus on:
- Elucidating the detailed mechanisms of action.
- Exploring structure-activity relationships to design more potent derivatives.
- Conducting in vivo studies to assess the therapeutic potential against various infectious diseases.
Q & A
Q. What are the standard synthesis protocols for Piperidine-4-carbothioamide, and how do reaction parameters influence yield and purity?
Basic Research Question
The synthesis of this compound typically involves the reaction of 4-cyanopiperidine with hydrogen sulfide (H₂S) in a sealed vessel under controlled pressure (0–10 bar) and temperature (40–80°C). A key advancement from prior methods is the elimination of stoichiometric bases and aqueous work-up steps, enabling higher yields (up to 94%) and purity (>95%) .
Methodological Guidance :
- Solvent Selection : Alcohols (e.g., ethanol, n-butanol) are optimal, with yields varying by solvent polarity and H₂S solubility. For example, ethanol yields 94% purity vs. n-butanol at 90% .
- H₂S Equivalents : Use 1.5–3 equivalents of H₂S to minimize excess while ensuring complete conversion.
- Reaction Time : 6–12 hours balances efficiency and product stability.
Solvent | Temperature/Overpressure | H₂S Equivalents | Yield (%) | Purity (1H NMR) |
---|---|---|---|---|
Ethanol | 60°C/4 bar | 2.0 | 94 | 96% |
n-Butanol | 60°C/4 bar | 2.3 | 90 | 97% |
Cyclopentanol | 60°C/4 bar | 2.3 | 94 | 97% |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Key peaks include:
- ¹H NMR (DMSO-d₆) : δ 9.31 (bs, 1H, NH), 9.04 (bs, 1H, NH), 2.94–1.58 ppm (piperidine ring protons) .
- ¹³C NMR : δ 212.1 (C=S), 50.2–32.2 ppm (piperidine carbons).
Methodological Guidance : - Use deuterated DMSO for solubility and to observe exchangeable NH protons.
- Compare with literature data to confirm absence of cyano-group residuals (δ ~110–120 ppm in ¹³C NMR).
Q. What are the primary research applications of this compound in medicinal chemistry?
Basic Research Question
The compound serves as a precursor for bioactive molecules, particularly in:
- Enzyme Inhibition : Modulating acetylcholinesterase or kinase activity via thioamide-mediated hydrogen bonding .
- Receptor Targeting : Structural analogs (e.g., 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide) show promise in receptor-binding studies .
Methodological Guidance : - For enzyme assays, use in vitro models (e.g., fluorometric assays) with IC₅₀ determination.
- For receptor studies, employ radioligand displacement assays or computational docking simulations.
Q. How can researchers resolve contradictions in reported synthesis yields across studies?
Advanced Research Question
Discrepancies often arise from solvent choice, H₂S delivery methods, or purification protocols. For example, older methods using DMF or aqueous NH₄SH report ≤25% yields due to side reactions .
Methodological Guidance :
- Parameter Standardization : Replicate reactions using identical solvents (e.g., ethanol), pressure (4 bar), and H₂S equivalents (2.0).
- Side Reaction Analysis : Monitor byproducts (e.g., disulfides) via LC-MS and optimize reaction time to minimize degradation.
Q. What strategies optimize reaction conditions for scaling this compound synthesis?
Advanced Research Question
Scale-up requires balancing safety (H₂S handling) and efficiency.
Methodological Guidance :
- Solvent Screening : Prioritize low-boiling-point alcohols (e.g., methanol) for easier post-reaction solvent removal.
- Continuous Flow Systems : Mitigate H₂S exposure risks and improve mixing efficiency.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track H₂S consumption and reaction progression.
Q. How should researchers design studies to assess the biological activity of this compound derivatives?
Advanced Research Question
Focus on structure-activity relationship (SAR) studies:
- Functional Group Variation : Replace thioamide with carboxamide or sulfonamide groups to evaluate potency shifts .
- In Vivo Models : Use rodent models for pharmacokinetic profiling (e.g., bioavailability, half-life).
Methodological Guidance : - Apply the PICO Framework to define study parameters: Population (enzyme/receptor), Intervention (derivative), Comparison (control compound), Outcome (IC₅₀/EC₅₀).
Q. How can researchers address discrepancies between computational predictions and experimental data for derivatives?
Advanced Research Question
Retrosynthesis tools (e.g., AI-driven platforms) may overestimate feasibility due to unaccounted steric effects or solvent interactions .
Methodological Guidance :
- Validation Steps : Cross-check predicted routes with empirical solubility data (e.g., LogP) and steric maps (e.g., molecular dynamics simulations).
- Multi-Database Cross-Referencing : Use Reaxys and PubChem to validate reaction feasibility .
What criteria should guide the formulation of high-impact research questions for this compound studies?
Advanced Research Question
Apply the FINER Framework :
Properties
IUPAC Name |
piperidine-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOBYAWHAIZPPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112401-09-9 | |
Record name | Piperidine-4-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.